S-(1,4-Dioxoheptan-3-yl) ethanethioate
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Overview
Description
S-(1,4-Dioxoheptan-3-yl) ethanethioate: is a chemical compound with the molecular formula C9H14O4S It is characterized by the presence of a dioxoheptane chain attached to an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxoheptan-3-yl) ethanethioate typically involves the reaction of 1,4-dioxoheptane with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: S-(1,4-Dioxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted ethanethioates.
Scientific Research Applications
Chemistry: S-(1,4-Dioxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine: Its reactivity allows for the modification of its structure to enhance its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of S-(1,4-Dioxoheptan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in its mechanism of action include the modification of enzyme active sites and the disruption of metabolic processes .
Comparison with Similar Compounds
- S-(2-(diisopropylamino)ethyl)ethanethioate
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- S-Pent-4-yn-1-yl ethanethioate
Comparison: S-(1,4-Dioxoheptan-3-yl) ethanethioate is unique due to its dioxoheptane chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research and industry highlight its uniqueness .
Properties
CAS No. |
55764-43-7 |
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Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
S-(1,4-dioxoheptan-3-yl) ethanethioate |
InChI |
InChI=1S/C9H14O3S/c1-3-4-8(12)9(5-6-10)13-7(2)11/h6,9H,3-5H2,1-2H3 |
InChI Key |
OJTFZHVGDPAPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC=O)SC(=O)C |
Origin of Product |
United States |
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